molecular formula C7H3BrClN3O2 B8229822 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B8229822
M. Wt: 276.47 g/mol
InChI Key: LBSOLDHAOPALRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1638760-40-3) is a high-value molecular scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a multifaceted heterocyclic structure with three distinct sites for chemical modification: the carboxylic acid functional group, and the bromo and chloro substituents on the imidazopyrazine core. This makes it an exceptionally versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution. Its primary research value lies in the synthesis of novel pharmaceutical compounds, where the imidazopyrazine core is a privileged structure in drug design. Researchers utilize this reagent to develop potential therapeutics, leveraging its reactivity to create targeted libraries for screening against various biological targets. The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSOLDHAOPALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at C3

Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C achieves selective C3 substitution. The reaction proceeds via a bromonium ion intermediate, with the pyrazine nitrogen directing electrophilic attack:

Imidazo[1,2-a]pyrazine+Br2CH2Cl2,0C3-Bromo derivative[1][2]\text{Imidazo[1,2-a]pyrazine} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{3-Bromo derivative} \quad

Critical considerations :

  • Stoichiometry: 1.1 eq Br₂ prevents di-bromination

  • Quenching with Na₂S₂O₃ ensures complete bromine removal

  • Yield: 82–89% after recrystallization from ethyl acetate/hexane

Chlorination at C8

Carboxylic Acid Functionalization

Direct Carboxylation

A two-step protocol achieves C2 carboxylation:

  • Lithiation : Treat 3-bromo-8-chloroimidazo[1,2-a]pyrazine with LDA at -78°C in THF

  • CO₂ Quenching : Bubble gaseous CO₂ into the reaction mixture

Li+-intermediate+CO22-Carboxylic acid[5]\text{Li}^+\text{-intermediate} + \text{CO}_2 \rightarrow \text{2-Carboxylic acid} \quad

Yield : 68% (crude), improving to 85% after ion-exchange chromatography.

Oxidation of Methyl Groups

Alternative route starting from 2-methylimidazo[1,2-a]pyrazine:

Oxidizing AgentConditionsYield
KMnO₄H₂O, 100°C, 12 h45%
RuO₄CCl₄, rt, 2 h78%
DDQCH₂Cl₂, reflux, 8 h92%

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) emerges as the superior oxidant, enabling near-quantitative conversion without over-oxidation.

Integrated Synthetic Routes

Sequential Halogenation-Carboxylation Pathway

  • Imidazo[1,2-a]pyrazine formation

    • Methylglyoxal + 8-chloropyrazin-2-amine → 8-chloroimidazo[1,2-a]pyrazine (89% yield)

  • Bromination

    • Br₂ in CH₂Cl₂ at 0°C → 3-bromo-8-chloroimidazo[1,2-a]pyrazine (87%)

  • Carboxylation

    • LDA/CO₂ method → Target compound (85%)

Total yield : 65% over three steps

One-Pot Halogenation-Oxidation

A streamlined approach using DDQ as dual oxidant and bromine carrier:

2-Methylimidazo[1,2-a]pyrazineDDQ, Br23-Bromo-8-chloro-2-carboxylic acid[2][5]\text{2-Methylimidazo[1,2-a]pyrazine} \xrightarrow{\text{DDQ, Br}_2} \text{3-Bromo-8-chloro-2-carboxylic acid} \quad

Advantages :

  • Single reaction vessel

  • 94% conversion at 50°C in 6 h

  • Eliminates intermediate purification

Analytical Characterization

Key spectroscopic data for final product validation:

TechniqueCharacteristics
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, H5), 8.65 (s, 1H, H6), 13.2 (br s, 1H, COOH)
IR (KBr)1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br)
HRMS (ESI-)m/z 274.8932 [M-H]⁻ (calc. 274.8938)

Industrial-Scale Considerations

Process Optimization Challenges :

  • Bromine handling requires specialized corrosion-resistant reactors

  • DDQ cost necessitates catalyst recycling systems

  • Carboxylic acid crystallization: pH-controlled precipitation (optimum pH 2.0–2.5)

Environmental Impact Mitigation :

  • Br₂ scavenging with NaHSO₃ reduces effluent toxicity

  • CO₂ utilization from flue gases in carboxylation steps

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development.

1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine, including 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, show promising antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, indicating potent activity against resistant strains .

2. Antiparasitic Activity
Imidazopyrazine derivatives have also been evaluated for their antiparasitic effects. For instance, certain compounds in this class have shown significant activity against Leishmania species. A study highlighted that modifications in substituents influenced the selectivity and potency of these compounds against Leishmania, with some achieving high selectivity indices .

3. Cytotoxicity and Safety Profile
Preliminary toxicological assessments suggest that this compound may exhibit moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This raises concerns regarding potential drug-drug interactions and necessitates further evaluation of its safety profile before clinical application .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

  • Substituent Effects : Variations in substituent positions and types significantly impact biological activity. For example, compounds with methoxy groups have shown enhanced selectivity compared to those with halogen substitutions.
  • Lipophilicity and Metabolic Stability : The presence of halogen groups such as bromine and chlorine influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of imidazo[1,2-a]pyrazine derivatives:

  • Study on Antitubercular Activity : A comprehensive screening identified several potent inhibitors of Mycobacterium tuberculosis among imidazo[1,2-a]pyrazine derivatives. The study emphasized the importance of structural modifications in enhancing potency against resistant strains .
  • Evaluation Against Leishmania : In another study, various imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their antiparasitic activity against Leishmania species. Results indicated high potency for certain compounds while others displayed limited efficacy due to solubility issues .
Compound IDSubstituentpEC50 (Leishmania)pCC50 (Cell Line)Selectivity Index (SI)Aqueous Solubility
3aA5.44.216Low
3sB5.34.56Moderate
3tC5.14.54Poor
3uD5.24.83Very Low
3vE4.84.52Low

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. 6-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid
  • Key Difference : Bromine at position 6 instead of 3.
  • CAS : 1000018-56-3 .
  • Impact : Altered electronic distribution may influence binding affinity in biological targets. For example, bromine at position 6 could sterically hinder interactions compared to position 3.
b. 8-Chloro-2-methylimidazo[1,2-a]pyrazine
  • Key Difference : Methyl group at position 2 instead of carboxylic acid.
c. 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Key Difference : Pyridine core (one nitrogen) instead of pyrazine (two nitrogens) and trifluoromethyl at position 6.

Functional Group Modifications

a. Methyl 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylate
  • Key Difference : Methyl ester at position 2 instead of carboxylic acid.
  • CAS : 1250444-28-0 .
  • Impact : The ester group serves as a prodrug form, enhancing cell membrane permeability. Hydrolysis to the carboxylic acid can occur in vivo .
b. Imidazo[1,2-a]pyrazine-2-carboxylic Acid Hydrazides
  • Key Difference : Hydrazide derivatives formed by condensing the carboxylic acid with hydrazines.
  • Impact : Demonstrated antimicrobial activity against Mycobacterium tuberculosis and fungi, highlighting the role of the hydrazide group in bioactivity .

Core Heterocycle Variations

a. 6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile
  • Key Difference: Cyano group at position 2 instead of carboxylic acid.
  • Impact: Used in tracheal relaxant studies, suggesting that electron-withdrawing groups (cyano vs. carboxylic acid) modulate pharmacological effects .
b. Pyrrolo[1,2-a]pyrazines
  • Key Difference : Pyrrolo-fused core instead of imidazo.
  • Impact : Reduced aromaticity and altered ring strain, affecting synthetic accessibility and stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents (Positions) CAS Number Molecular Weight
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Imidazo[1,2-a]pyrazine Br (3), Cl (8), COOH (2) 143591-61-1 292.48 g/mol
6-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Imidazo[1,2-a]pyrazine Br (6), Cl (8), COOH (2) 1000018-56-3 292.48 g/mol
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine Br (8), Cl (6), COOH (2) 1000017-98-0 275.49 g/mol

Key Research Findings

  • Substituent Effects : Bromine at position 3 versus 6 significantly alters steric and electronic profiles, impacting interactions with biological targets like enzymes or receptors .
  • Core Modifications : Replacing pyrazine with pyridine reduces electron deficiency, influencing reactivity in cross-coupling reactions .

Biological Activity

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 1638760-40-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7_7H3_3BrClN3_3O2_2
  • Molar Mass : 276.47 g/mol
  • Purity : 97%
  • Chemical Structure : The compound features a pyrazine ring substituted with bromine and chlorine atoms, which may enhance its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50_{50} value was reported to be approximately 15 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Against Bacterial Strains : In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

The mechanism underlying the biological activities of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the anticancer properties on lung cancer cell lines.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, with a notable increase in apoptosis markers.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the effectiveness against multi-drug resistant bacterial strains.
    • Results : Demonstrated promising results with significant inhibition of bacterial growth compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC)
This compound15 µM32 µg/mL
Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate20 µM64 µg/mL
Imidazo[1,2-a]pyridine derivativesVariesVaries

Q & A

Q. How to address instability during long-term storage?

  • Conduct stability studies under varying conditions (pH, temperature, light). Lyophilization or formulation as a hydrochloride salt (as seen in triazolopyrazine hydrochlorides ) may improve stability. Monitor degradation via periodic LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.